molecular formula C15H19BrN2O3 B8479607 Tert-butyl 2-{[1-(4-bromophenyl)cyclopropyl]carbonyl}hydrazinecarboxylate

Tert-butyl 2-{[1-(4-bromophenyl)cyclopropyl]carbonyl}hydrazinecarboxylate

Cat. No. B8479607
M. Wt: 355.23 g/mol
InChI Key: VBUHIXQZIABNQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 2-{[1-(4-bromophenyl)cyclopropyl]carbonyl}hydrazinecarboxylate is a useful research compound. Its molecular formula is C15H19BrN2O3 and its molecular weight is 355.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality Tert-butyl 2-{[1-(4-bromophenyl)cyclopropyl]carbonyl}hydrazinecarboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tert-butyl 2-{[1-(4-bromophenyl)cyclopropyl]carbonyl}hydrazinecarboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

Tert-butyl 2-{[1-(4-bromophenyl)cyclopropyl]carbonyl}hydrazinecarboxylate

Molecular Formula

C15H19BrN2O3

Molecular Weight

355.23 g/mol

IUPAC Name

tert-butyl N-[[1-(4-bromophenyl)cyclopropanecarbonyl]amino]carbamate

InChI

InChI=1S/C15H19BrN2O3/c1-14(2,3)21-13(20)18-17-12(19)15(8-9-15)10-4-6-11(16)7-5-10/h4-7H,8-9H2,1-3H3,(H,17,19)(H,18,20)

InChI Key

VBUHIXQZIABNQF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NNC(=O)C1(CC1)C2=CC=C(C=C2)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of the compound (25.8 g, 107 mmol) obtained in Example 16-1), 1-hydroxybenzotriazole (15.9 g, 118 mmol), triethylamine (37.4 mL, 268 mol), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (22.6 g, 118 mmol), and tert-butoxycarbonylhydrazide (17.0 g, 129 mmol) in N,N-dimethylformamide (500 mL) was stirred at room temperature for 15 h. Saturated aqueous sodium hydrogencarbonate was added to the reaction mixture, and the mixture was extracted with dichloromethane. The organic layer was washed with water and saturated sodium chloride solution in this order and dried with anhydrous sodium sulfate, and then the solvent was distilled off under reduced pressure. The residue was dried under reduced pressure to obtain the title compound (36.2 g, 95%) as a white solid.
Quantity
25.8 g
Type
reactant
Reaction Step One
Quantity
15.9 g
Type
reactant
Reaction Step One
Quantity
37.4 mL
Type
reactant
Reaction Step One
Quantity
22.6 g
Type
reactant
Reaction Step One
[Compound]
Name
tert-butoxycarbonylhydrazide
Quantity
17 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
95%

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